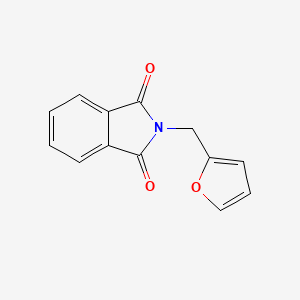

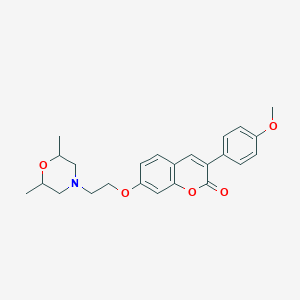

![molecular formula C21H24Br2N2O2 B2489495 3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide CAS No. 1101776-40-2](/img/structure/B2489495.png)

3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound under investigation belongs to a class of heterocyclic compounds with potential biological activities. Heterocyclic chemistry is a significant area of organic chemistry, encompassing a wide range of compounds that play crucial roles in medicinal chemistry and drug discovery.

Synthesis Analysis

The synthesis of similar compounds involves the reaction of aryl-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-amines with 1-biphenyl-4-yl-2-bromoethanone, leading to novel 1-aryl-3-biphenyl-4-yl-3-hydroxy-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium bromides and their dehydrogenated analogues. Some of these compounds have shown promising antimicrobial activity (Demchenko et al., 2020).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through crystallography, revealing interesting features such as hydrogen-bonded tetramers and three-dimensional frameworks in specific derivatives. These structural characteristics contribute to the physical and chemical properties of the compounds (Yépes et al., 2013).

Chemical Reactions and Properties

Reactions leading to the formation of these compounds often involve cyclization and substitution processes, where the use of specific reagents can influence the structure and subsequently the chemical properties of the synthesized compounds. For example, the reaction of γ-bromodypnone with 1-alkyl-2-methyl-1H-imidazoles has been shown to produce quaternary azolium salts, which upon further treatment can cyclize to imidazo[1,2-a]azepin derivatives (Potikha et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, crystalline structure, and melting points, of these compounds can be significantly influenced by their molecular structure. Studies involving X-ray diffraction and NMR spectroscopy provide valuable insights into the arrangement of atoms within the molecule and the presence of intramolecular interactions, which are crucial for understanding the physical properties (Cyrański et al., 2001).

Chemical Properties Analysis

The chemical behavior of these compounds, including their reactivity towards various reagents, stability under different conditions, and potential for undergoing chemical transformations, is an area of significant interest. For instance, the synthesis and properties of derivatives have been explored, revealing how modifications to the molecular structure can impact the chemical properties and potential applications of these compounds (Demchenko et al., 2003; 2004).

Aplicaciones Científicas De Investigación

Chemical and Biological Properties of 1,3-Azoles Derivatives

The compound is closely related to the chemical family of 1,3-azoles, particularly imidazole derivatives, known for their versatile chemical and biological properties. The synthesis of these derivatives typically involves reactions between metallic derivatives of imidazole and phosphorus halides, or through cross-coupling reactions facilitated by palladium catalysts. These methods have been refined to obtain 4-phosphorylated 1,3-azoles, which exhibit significant biological activities, including insectoacaricidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, neurodegenerative effects, and more. The advancements in the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles highlight the potential for developing new synthetic drugs and biological agents from this compound class (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).

Azole Derivatives in Antimicrobial Agents

Further research into azole derivatives, including imidazole, has shown their importance in the pharmaceutical industry, particularly as antimicrobial agents. The azole group, common across various classes, is responsible for significant CNS effects. The development of potent CNS drugs from azole derivatives, following pathways that involve gloxal with formaldehyde and ammonia, presents a promising area for synthesizing more effective treatments for CNS diseases. This underscores the potential for compounds like 3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide in creating new CNS-active drugs (Saganuwan, 2020).

Antioxidant Activity Determination Methods

Understanding the antioxidant capacity of chemical compounds is crucial in evaluating their therapeutic potential. Various assays, including ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP, have been developed to assess the antioxidant activity of compounds, providing insights into their protective effects against oxidative stress. This is relevant for compounds like 3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide, as their antioxidant properties could contribute to their biological activity and potential therapeutic applications (Munteanu & Apetrei, 2021).

Propiedades

IUPAC Name |

3-(4-bromophenyl)-1-(2-methoxyphenyl)-2,5,6,7,8,9-hexahydroimidazo[1,2-a]azepin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24BrN2O2.BrH/c1-26-19-8-5-4-7-18(19)23-15-21(25,16-10-12-17(22)13-11-16)24-14-6-2-3-9-20(23)24;/h4-5,7-8,10-13,25H,2-3,6,9,14-15H2,1H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIKLCXBWAILBT-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC([N+]3=C2CCCCC3)(C4=CC=C(C=C4)Br)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Br2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-bromophenyl)-3-hydroxy-1-(2-methoxyphenyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

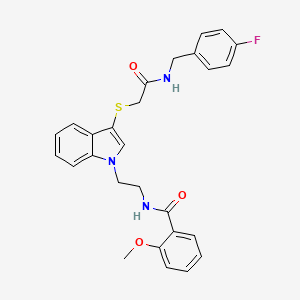

![N-[6-amino-2-[[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio]-4-oxo-1H-pyrimidin-5-yl]benzamide](/img/structure/B2489412.png)

![2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2489415.png)

![4-[(6-Methylpyridazin-3-yl)oxy]oxolan-3-amine](/img/structure/B2489421.png)

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2489423.png)

![5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2489424.png)

![N-(3,4-dimethylphenyl)-2-((4-(pyridin-2-yl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2489428.png)

![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2489429.png)

![2-(4-chlorophenyl)-1-[(3,4-dichlorobenzyl)oxy]-6-nitro-1H-1,3-benzimidazole](/img/structure/B2489432.png)